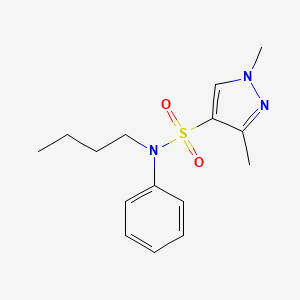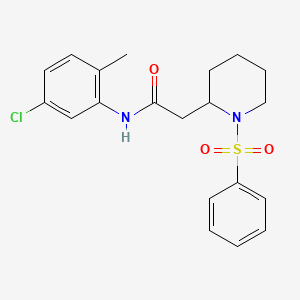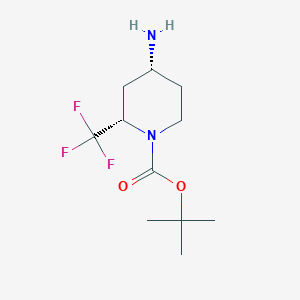
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate, also known as TATPC, is a chemical compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized using various methods. TATPC has been found to have potential applications in the field of medicinal chemistry, specifically in the development of novel drugs.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate is not fully understood. However, it has been proposed that its inhibitory activity against AChE, BChE, and MAO is due to its ability to bind to the active site of these enzymes, thereby preventing the breakdown of neurotransmitters. This compound has also been reported to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which are indicators of oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression.
Advantages and Limitations for Lab Experiments
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its inhibitory activity against various enzymes makes it a useful tool for studying the regulation of neurotransmitters in the brain. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and selectivity for specific enzymes. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of other neurological disorders, such as stroke and traumatic brain injury. Additionally, the potential use of this compound as a lead compound for the development of novel drugs for the treatment of neurological disorders should be explored.
Synthesis Methods
The synthesis of Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has been achieved using various methods, including the reaction of 2-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of trifluoroacetic acid (TFA), as well as the reaction of 2-aminopiperidine with tert-butyl 2-(trifluoromethyl)acrylate in the presence of palladium on carbon (Pd/C) catalyst. The yield of this compound obtained from these methods ranges from 60-70%.
Scientific Research Applications
Tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate has been found to have potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO). These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition has been linked to the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-(trifluoromethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-7(15)6-8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXRKSZKSSAJU-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)
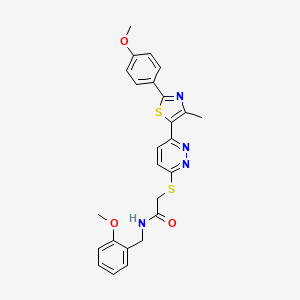
![8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2374834.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)


![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)
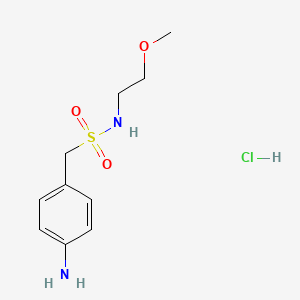
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)

